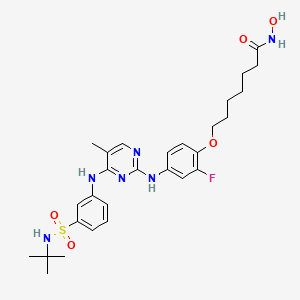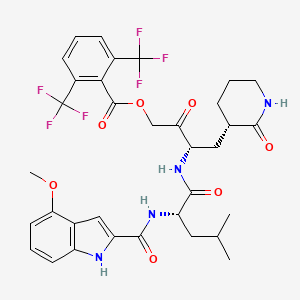![molecular formula C29H39N5O6S2 B10856415 (1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Example 18 [WO2022013684] is a synthetic organic compound that has been identified as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, which causes COVID-19 . This compound is part of a class of antiviral heteroaryl ketone derivatives and has shown promising activity in inhibiting the replication of the virus .
Méthodes De Préparation
The preparation of Example 18 [WO2022013684] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of heteroaryl ketone derivatives. The specific synthetic route and reaction conditions are detailed in the patent WO2022013684 . Industrial production methods for this compound would likely involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining the necessary purity and activity.
Analyse Des Réactions Chimiques
Example 18 [WO2022013684] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Example 18 [WO2022013684] has several scientific research applications, including:
Chemistry: The compound can be used as a tool to study the inhibition of viral proteases and the development of antiviral drugs.
Biology: It can be used in biological assays to study the replication of the SARS-CoV-2 virus and the effects of protease inhibition on viral replication.
Medicine: The compound has potential therapeutic applications in the treatment of COVID-19 by inhibiting the main protease of the virus.
Industry: It can be used in the pharmaceutical industry for the development of antiviral drugs and therapies.
Mécanisme D'action
The mechanism of action of Example 18 [WO2022013684] involves its interaction with the main protease (Mpro) of the SARS-CoV-2 virus. The compound binds to the active site of the protease, inhibiting its activity and preventing the replication of the virus . This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
Example 18 [WO2022013684] is unique in its structure and activity compared to other similar compounds. Some similar compounds include other heteroaryl ketone derivatives that also target viral proteases. Example 18 [WO2022013684] has shown higher potency and specificity in inhibiting the SARS-CoV-2 main protease . This makes it a promising candidate for further development as an antiviral drug.
Propriétés
Formule moléculaire |
C29H39N5O6S2 |
|---|---|
Poids moléculaire |
617.8 g/mol |
Nom IUPAC |
(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C29H39N5O6S2/c1-28(2,3)23(33-42(6,39)40)27(38)34-14-16-20(29(16,4)5)21(34)25(37)31-18(13-15-11-12-30-24(15)36)22(35)26-32-17-9-7-8-10-19(17)41-26/h7-10,15-16,18,20-21,23,33H,11-14H2,1-6H3,(H,30,36)(H,31,37)/t15-,16-,18-,20-,21-,23+/m0/s1 |
Clé InChI |
BLEQBWYJEGYQCM-TXWIUQIISA-N |
SMILES isomérique |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NS(=O)(=O)C)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C |
SMILES canonique |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NS(=O)(=O)C)C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




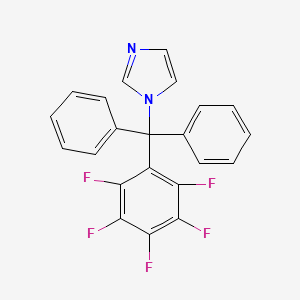
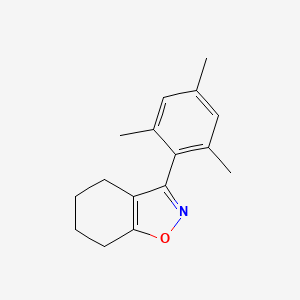
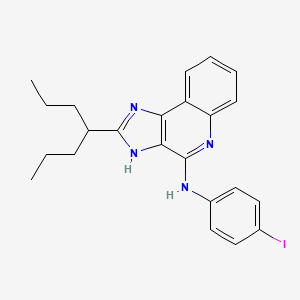
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)

![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
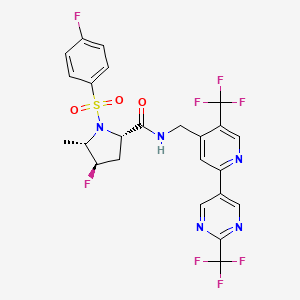
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
